1-(2-Chloropyridin-4-yl)-1-isopropylurea
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Overview
Description
1-(2-Chloropyridin-4-yl)-1-isopropylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloropyridine moiety attached to an isopropylurea group
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)-1-isopropylurea can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with isopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)-1-isopropylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, the urea group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)-1-isopropylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)-1-isopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)-1-isopropylurea can be compared with other similar compounds, such as:
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione:
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound is a selective inhibitor of LOXL2 and has different biological activities compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C9H12ClN3O |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C9H12ClN3O/c1-6(2)13(9(11)14)7-3-4-12-8(10)5-7/h3-6H,1-2H3,(H2,11,14) |
InChI Key |
MDYMRQPXCJWUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC(=NC=C1)Cl)C(=O)N |
Origin of Product |
United States |
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